B-(5-ethoxy-2-thienyl)Boronic acid

Catalog No.
S14481721
CAS No.
M.F
C6H9BO3S
M. Wt
172.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
B-(5-ethoxy-2-thienyl)Boronic acid

Product Name

B-(5-ethoxy-2-thienyl)Boronic acid

IUPAC Name

(5-ethoxythiophen-2-yl)boronic acid

Molecular Formula

C6H9BO3S

Molecular Weight

172.01 g/mol

InChI

InChI=1S/C6H9BO3S/c1-2-10-6-4-3-5(11-6)7(8)9/h3-4,8-9H,2H2,1H3

InChI Key

AOZXRMREUQBUPL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)OCC)(O)O

B-(5-ethoxy-2-thienyl)boronic acid is a specialized boronic acid derivative characterized by the presence of a boron atom bonded to a 5-ethoxy-2-thienyl group. Boronic acids are organic compounds that contain a boron atom bonded to one or more hydroxyl groups and are known for their utility in organic synthesis, particularly in cross-coupling reactions. This compound, like other boronic acids, can participate in various

  • Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction where B-(5-ethoxy-2-thienyl)boronic acid can react with aryl halides to form biaryl compounds. The reaction typically requires a base and is favored by the presence of the ethoxy group, which enhances solubility and reactivity
    Of Heterocyclic Boronic Acids" class="citation ml-xs inline" data-state="closed" href="https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2003-37721?device=desktop&innerWidth=412&offsetWidth=412" rel="nofollow noopener" target="_blank"> .
  • Sensor Development: Its ability to interact with various analytes makes it suitable for developing chemical sensors based on boron chemistry.

Boronic acids, including B-(5-ethoxy-2-thienyl)boronic acid, have shown potential biological activities. They can act as enzyme inhibitors, particularly for serine proteases and certain types of kinases. Their ability to form reversible covalent bonds with hydroxyl groups makes them valuable in medicinal chemistry for developing therapeutic agents

The synthesis of B-(5-ethoxy-2-thienyl)boronic acid can be achieved through several methods:

  • Direct Boronation: This method involves the reaction of 5-ethoxy-2-thiophenol with boron reagents such as boron trifluoride or trimethyl borate under acidic conditions to yield the desired boronic acid .
  • Miyaura Borylation: Utilizing palladium-catalyzed borylation of 5-ethoxy-2-bromothiophene with bis(pinacolato)diboron can also produce B-(5-ethoxy-2-thienyl)boronic acid efficiently

    Interaction studies involving B-(5-ethoxy-2-thienyl)boronic acid typically focus on its binding affinity with biological targets such as enzymes or receptors. These studies often employ techniques like surface plasmon resonance or isothermal titration calorimetry to quantify binding interactions and affinities, providing insights into its potential as a therapeutic agent.

B-(5-ethoxy-2-thienyl)boronic acid shares structural similarities with other thienylboronic acids but possesses unique features due to its ethoxy substitution. Below is a comparison with similar compounds:

Compound NameStructureUnique Features
2-Thienylboronic AcidLacks ethoxy group; simpler structure
3-Thienylboronic AcidDifferent position of thienyl group
Phenylboronic AcidContains phenyl instead of thienyl
4-Fluorophenylboronic AcidContains fluorine substituent

The ethoxy group in B-(5-ethoxy-2-thienyl)boronic acid enhances its solubility and reactivity compared to simpler derivatives, making it particularly useful for applications requiring higher reactivity or solubility in polar solvents.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

172.0365455 g/mol

Monoisotopic Mass

172.0365455 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

Explore Compound Types